molecular formula C19H18N2OS B11370531 3-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide

3-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide

Cat. No.: B11370531
M. Wt: 322.4 g/mol
InChI Key: FIQWYHHDUBBHMW-UHFFFAOYSA-N
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Description

3-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure substituted with a thiazole ring and a methylphenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-methylphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Coupling with Benzamide: The thiazole intermediate is then coupled with 3-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enables the efficient scaling up of the synthesis process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides or thiazole derivatives.

Scientific Research Applications

3-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide is unique due to the presence of the thiazole ring, which imparts distinct biological activities and chemical properties compared to other benzamide derivatives. This uniqueness makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

3-methyl-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]benzamide

InChI

InChI=1S/C19H18N2OS/c1-13-6-8-15(9-7-13)19-21-17(12-23-19)11-20-18(22)16-5-3-4-14(2)10-16/h3-10,12H,11H2,1-2H3,(H,20,22)

InChI Key

FIQWYHHDUBBHMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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